Indium(III) nitrate hydrate

Overview

Description

Indium(III) nitrate hydrate is a highly water-soluble crystalline Indium source compatible with nitrates and lower (acidic) pH . It is used in the manufacture of coordinated polymer films, which are used in the preparation of indium (III) oxide nanoparticles . It can also be used as an indium-based precursor solution, which can be annealed at 500°C and spin-coated to form indium oxide thin films .

Synthesis Analysis

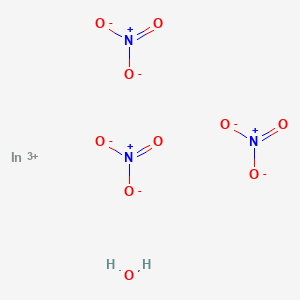

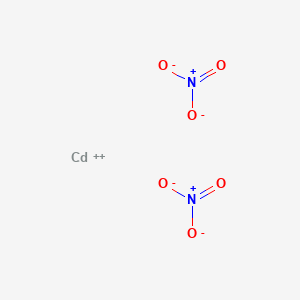

Indium(III) nitrate hydrate is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . The reaction is represented as: In + 4 HNO3 → In(NO3)3 + NO + 2 H2O .Molecular Structure Analysis

The molecular formula of Indium(III) nitrate hydrate is H2InN3O10 . The molecular weight is 318.85 g/mol . The InChIKey is YZZFBYAKINKKFM-UHFFFAOYSA-N .Chemical Reactions Analysis

The hydrate first decomposes to a basic salt and then to indium (III) oxide at 240 °C . In the presence of excess nitrate ions, indium (III) nitrate converts to the [In(NO3)4]− ion . The hydrolysis of indium (III) nitrate yields indium (III) hydroxide .Physical And Chemical Properties Analysis

Indium(III) nitrate hydrate is a highly water-soluble crystalline Indium source . Nitrate compounds are generally soluble in water . Nitrate materials are also oxidizing agents .Scientific Research Applications

Structure of Hydrated Metal Ions : The structure of hydrated gallium(III), indium(III), and chromium(III) ions in aqueous solutions, including nitrate solutions, was determined using large-angle X-ray scattering and extended X-ray absorption fine structure techniques. These studies are crucial for understanding the behavior of these metal ions in various environments (Lindqvist-Reis et al., 1998).

Solvation in Hydrothermal Solutions : Research on indium(III) nitrate and perchlorate solutions revealed insights into the solvation and complexing behavior of indium(III) ions under varying temperatures. This understanding is vital for applications in hydrothermal systems and geochemistry (Seward, Henderson, & Charnock, 2000).

Indium Oxide Thin Films : The impact of different precursor concentrations on the properties of indium oxide (In2O3) thin films was studied. Indium oxide, derived from indium nitrate hydrate precursors, is important in optoelectronic applications due to its transparency and electrical properties (Lau, Ibrahim, & Baqiah, 2015).

Nano-sized Indium Oxide Powder Synthesis : A study explored the synthesis of nano-sized indium oxide (In2O3) powder using indium nitrate hydrate. This research is relevant for applications in thin film coatings and gas sensing equipment (Pantilimon, Kang, & Lee, 2016).

Formation of Indium(III) Hydroxide Particles : The production of indium(III) hydroxide particles through forced hydrolysis in nitrate solutions was investigated. This process is significant for the controlled synthesis of specific indium compounds (Hamada, Kudo, & Minagawa, 1990).

Isotachophoresis for Anion Determination : Indium(III) was used as a counter ion in isotachophoresis for the determination of small inorganic anions, demonstrating its utility in analytical chemistry (Prest & Fielden, 2008).

Low-Temperature Formation of Metal Oxide Thin Films : Research on various ligands, including nitrate, for aqueous metal complex-based oxide semiconductor films highlighted the importance of nitrate ligand-based indium(III) precursors for low-temperature film formation (Rim et al., 2015).

Nitrate Reduction over Indium-Decorated Catalysts : A study on bimetallic palladium-based catalysts containing indium for treating nitrate-contaminated waters provided insights into the mechanisms underlying their high activity (Guo et al., 2018).

Safety And Hazards

Future Directions

Indium(III) nitrate hydrate can be used as a precursor to synthesize indium oxide nanomaterials . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction . It has potential applications in the fabrication of semiconductor devices, such as thin-film transistors .

Relevant Papers There are several papers that provide more detailed information about Indium(III) nitrate hydrate. For instance, a paper titled “Indium nitrate hydrate films as potential EUV resists: film formation, characterization, and solubility switch assessment using a 92-eV electron beam” discusses the use of Indium(III) nitrate hydrate films as potential extreme ultraviolet (EUV) resists . Another paper titled “Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate” provides a detailed study on the hydration of Indium(III) in various solutions .

properties

IUPAC Name |

indium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZFBYAKINKKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2InN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13770-61-1 (Parent) | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70158845 | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) nitrate hydrate | |

CAS RN |

13465-14-0, 207398-97-8 | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, indium(3+) salt, hydrate (2:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)